molecular formula C10H8BrNO2 B13048407 7-Bromo-4-hydroxyisochromane-4-carbonitrile

7-Bromo-4-hydroxyisochromane-4-carbonitrile

Cat. No.: B13048407
M. Wt: 254.08 g/mol
InChI Key: LSTXYXKJHMMSEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-hydroxyisochromane-4-carbonitrile typically involves the bromination of 4-hydroxyisochromane-4-carbonitrile. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the isochromane ring . Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-hydroxyisochromane-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Bromo-4-hydroxyisochromane-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-4-hydroxyisochromane-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and hydroxyl group can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-4-hydroxyisochromane-4-carbonitrile is unique due to the presence of both a bromine atom and a hydroxyl group on the isochromane ring. This combination of functional groups provides distinct reactivity and potential biological activity compared to its analogs .

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

7-bromo-4-hydroxy-1,3-dihydroisochromene-4-carbonitrile

InChI

InChI=1S/C10H8BrNO2/c11-8-1-2-9-7(3-8)4-14-6-10(9,13)5-12/h1-3,13H,4,6H2

InChI Key

LSTXYXKJHMMSEB-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Br)C(CO1)(C#N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.